Methyl 6-fluoroisoquinoline-8-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroisoquinoline-8-carboxylate typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of 6-fluoroisoquinoline with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoroisoquinoline-8-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The isoquinoline ring can participate in electrophilic aromatic substitution reactions, although the presence of the fluorine atom may influence the reactivity and regioselectivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Electrophilic Substitution: Formation of halogenated or nitrated isoquinoline derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 6-fluoroisoquinoline-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-fluoroisoquinoline-8-carboxylate is primarily related to its ability to interact with biological targets through its fluorinated isoquinoline core. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of various molecular targets, including neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
6-Fluoroquinoline: Shares the fluorinated quinoline core but lacks the ester functionality.
8-Fluoroisoquinoline: Similar structure but without the methyl ester group.
Methyl 6-chloroisoquinoline-8-carboxylate: Similar ester functionality but with a chlorine atom instead of fluorine.
Uniqueness: Methyl 6-fluoroisoquinoline-8-carboxylate is unique due to the combination of the fluorine atom and the ester group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the ester group provides a site for further chemical modification .
Biological Activity
Methyl 6-fluoroisoquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparisons with related compounds, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a fluorine atom on the isoquinoline ring and a methyl ester group at the carboxylic acid position. These structural elements contribute to its lipophilicity and metabolic stability, enhancing its bioavailability for biological applications. The molecular formula is C11H8FNO2, with a molecular weight of approximately 205.19 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Antibacterial Activity : The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics, leading to cell death in susceptible bacterial strains.
- Anticancer Properties : Research indicates that this compound may inhibit pathways associated with cancer cell proliferation. It has been studied for its potential to act as an inhibitor of protein kinase B (PKB), which plays a critical role in various cellular processes, including cell growth and survival .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cancer Research : Investigations into the compound's anticancer properties revealed that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. In vitro studies showed promising results against various cancer cell lines, indicating its potential as a therapeutic agent .
- Enzyme Interaction Studies : Detailed kinetic studies have shown that this compound effectively inhibits topoisomerase II, a target for many anticancer drugs. The compound's ability to stabilize the enzyme-DNA complex contributes to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
This compound shares structural similarities with other compounds in the isoquinoline family. The following table highlights these comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 7-fluoroisoquinoline-5-carboxylate | Fluorine at position 7 | Potentially different biological activity profile |
Methyl 5-fluoroisoquinoline-7-carboxylate | Fluorine at position 5 | Variations in solubility and reactivity |
Methyl isoquinoline-8-carboxylate | No fluorine substituent | Different pharmacological properties |
6-Fluoroisoquinoline | Lacks carboxylate group | More basic structure, differing reactivity |
These comparisons underscore the unique pharmacological profile of this compound within its structural class, suggesting enhanced therapeutic potential due to its specific substitutions.
Properties
IUPAC Name |
methyl 6-fluoroisoquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKHMAZZCLPADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC=CC2=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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